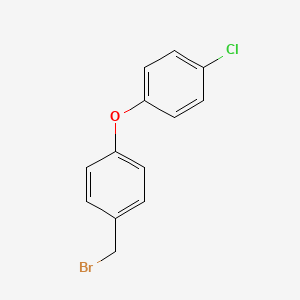

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene

Description

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is a bifunctional aromatic compound featuring a bromomethyl (–CH₂Br) group and a 4-chlorophenoxy (–O–C₆H₄–Cl) substituent on a benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For instance, it has been employed in the synthesis of 5-aminouracil derivatives (e.g., compound 4 in ), which exhibit inhibitory activity against human adenovirus, with yields ranging from 56% to 81% . The bromomethyl group enables nucleophilic substitution reactions, while the chlorophenoxy moiety contributes to electronic and steric effects, influencing reactivity and biological activity.

Propriétés

IUPAC Name |

1-(bromomethyl)-4-(4-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQHBCQDSFKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene typically involves the bromination of 4-(4-chlorophenoxy)toluene. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group serves as a prime site for nucleophilic displacement due to its polar C–Br bond.

Key Reactions:

Mechanistic Notes:

-

The 4-chlorophenoxy group deactivates the aromatic ring via electron withdrawal, preventing competing electrophilic substitution at the benzene core .

-

Steric hindrance from the bulky 4-chlorophenoxy group favors S<sub>N</sub>2 over S<sub>N</sub>1 pathways .

Elimination Reactions

Under basic conditions, elimination generates reactive intermediates:

Dehydrohalogenation:

| Base | Solvent | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| DBU | DMSO, 120°C | 4-(4-Chlorophenoxy)styrene | Quinone methide | |

| KOtBu | THF, 0°C | 4-(4-Chlorophenoxy)benzyl radical | Radical coupling products |

Applications:

-

Quinone methide intermediates participate in Diels-Alder reactions for polycyclic aromatic hydrocarbon synthesis .

Coupling Reactions

The bromide facilitates cross-coupling in catalytic systems:

Suzuki-Miyaura Coupling:

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Chlorophenoxy)biphenylmethane | 88% |

Conditions:

-

Steric effects from the 4-chlorophenoxy group slow reaction rates compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The 4-chlorophenoxy group directs incoming electrophiles to the meta position relative to itself:

| Reaction | Reagents | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(4-chlorophenoxy)benzyl bromide | >95% meta | |

| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-4-(4-chlorophenoxy)benzyl bromide | 80% meta |

Electronic Effects:

-

The –O–C<sub>6</sub>H<sub>4</sub>Cl group withdraws electron density via resonance, deactivating the ring and favoring meta substitution .

Reductive Dehalogenation

Controlled reduction removes the bromine atom:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 4-(4-Chlorophenoxy)toluene | 92% |

| Pd/C, H₂ | EtOAc, 1 atm H₂ | 4-(4-Chlorophenoxy)toluene | 85% |

Side Reactions:

Grignard and Organometallic Reactions

The bromide reacts with organomagnesium reagents:

| Grignard Reagent | Product | Application |

|---|---|---|

| MeMgBr | 4-(4-Chlorophenoxy)benzylmethylcarbinol | Chiral alcohol synthesis |

| PhMgBr | 4-(4-Chlorophenoxy)diphenylmethane | Ligand precursor |

Limitations:

Applications De Recherche Scientifique

Organic Synthesis

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. This compound facilitates the formation of various derivatives through nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles to generate new carbon-nucleophile bonds.

The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Research indicates that derivatives of this compound may exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The chlorophenoxy group is known to enhance the biological activity of synthesized compounds .

Pharmaceutical Development

In medicinal chemistry, 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene serves as a precursor for the development of pharmaceutical agents. Its derivatives are explored for their efficacy against various diseases, including diabetes and cancer. For instance, compounds derived from similar structures have been linked to therapeutic effects in clinical studies .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. It plays a role in polymer chemistry where it can be incorporated into polymer backbones or used to modify existing polymers for enhanced properties such as thermal stability or chemical resistance .

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the synthesis of novel anticancer agents using 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene as a key intermediate. The resulting compounds displayed significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential in drug development .

Case Study 2: Development of Antifungal Compounds

Research focusing on antifungal applications revealed that derivatives synthesized from this compound exhibited potent antifungal activity against several strains of fungi. The structural modifications allowed for improved binding affinity to fungal targets, enhancing therapeutic efficacy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions |

| Biological Activity | Building block for biologically active compounds | Potential antifungal and anticancer activity |

| Pharmaceutical Development | Precursor for drugs targeting diabetes and cancer | Efficacy observed in clinical studies |

| Industrial Applications | Used in specialty chemicals and polymer modifications | Enhances material properties |

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles, allowing for various substitution reactions. The presence of the 4-chlorophenoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

1-Bromo-4-(4-fluorophenoxy)benzene

- Molecular Formula : C₁₂H₈BrFO

- Molecular Weight : 273.09 g/mol

- Key Features: Replaces the 4-chlorophenoxy group with 4-fluorophenoxy.

1-(Bromomethyl)-4-phenoxybenzene

- Molecular Formula : C₁₃H₁₁BrO

- Molecular Weight : 263.13 g/mol

- Key Features: Lacks the chlorine atom on the phenoxy group.

Variations in Halogen or Functional Groups

1-(Bromo(phenyl)methyl)-4-chlorobenzene

- Molecular Formula : C₁₃H₁₀BrCl

- Molecular Weight : 281.58 g/mol

- Key Features: Substitutes the ether-linked phenoxy group with a phenylmethyl group. The absence of an oxygen bridge reduces polarity, impacting solubility and reaction pathways .

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

- Molecular Formula : C₁₄H₁₀BrClN₂O₅

- Molecular Weight : 408.60 g/mol

- Key Features: Incorporates nitro (–NO₂) and methoxy (–OCH₃) groups. The nitro group is strongly electron-withdrawing, while methoxy is electron-donating, creating a complex electronic environment. This compound is a high-purity reference material for pharmaceutical synthesis .

Bulky Substituents and Steric Effects

1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene

- Molecular Formula : C₁₇H₁₉BrO

- Molecular Weight : 319.24 g/mol

Activité Biologique

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene, a compound with significant structural complexity, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is characterized by a bromomethyl group attached to a phenyl ring that also bears a chlorophenoxy substituent. The molecular formula is , and its structure can be represented as follows:

This compound's unique structural features are pivotal in determining its biological interactions.

Biological Activity Overview

Research indicates that 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties. The presence of halogen atoms (like bromine and chlorine) often enhances the antimicrobial efficacy by altering the compound's lipophilicity and reactivity towards microbial membranes .

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored. For instance, derivatives of phenoxy compounds have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role for 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene in cancer therapy .

- Receptor Binding Affinity : The compound has been investigated for its affinity towards specific receptors, including adenosine receptors. Structure-activity relationship studies have indicated that modifications to the aromatic rings can significantly affect binding potency and selectivity .

The biological activity of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The bromomethyl group can facilitate nucleophilic attacks on enzyme active sites, potentially leading to enzyme inhibition. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt bacterial metabolism .

- Influence on Cell Signaling : By binding to specific receptors, this compound may modulate cellular signaling pathways. For example, its interaction with adenosine receptors can influence cAMP levels within cells, affecting various physiological responses .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.